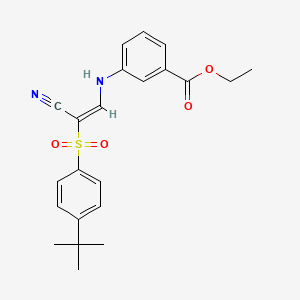

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

Description

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound characterized by a benzoate ester backbone modified with a sulfonylcyanovinylamino group. The 4-(tert-butyl)phenylsulfonyl moiety contributes significant steric bulk and lipophilicity, which may influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

ethyl 3-[[(E)-2-(4-tert-butylphenyl)sulfonyl-2-cyanoethenyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-5-28-21(25)16-7-6-8-18(13-16)24-15-20(14-23)29(26,27)19-11-9-17(10-12-19)22(2,3)4/h6-13,15,24H,5H2,1-4H3/b20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUZHFKNMKTWIN-HMMYKYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

- Ethyl 3-aminobenzoate : Serves as the benzoate ester backbone.

- 4-(tert-Butyl)benzenesulfonyl chloride : Introduces the sulfonyl group.

- 2-Cyanovinylamine : Provides the unsaturated nitrile linkage.

Retrosynthetically, the molecule is assembled via sequential sulfonylation, nucleophilic amination, and cyanovinyl group installation.

Stepwise Preparation Methods

Synthesis of Ethyl 3-Aminobenzoate

Ethyl 3-aminobenzoate is typically prepared via esterification of 3-nitrobenzoic acid followed by catalytic hydrogenation.

Sulfonylation with 4-(tert-Butyl)benzenesulfonyl Chloride

The amino group of ethyl 3-aminobenzoate reacts with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions.

Procedure :

- Ethyl 3-aminobenzoate (1.0 equiv) is dissolved in dichloromethane (DCM, 10 mL/mmol).

- Pyridine (1.2 equiv) is added as a base, followed by dropwise addition of 4-(tert-butyl)benzenesulfonyl chloride (1.1 equiv) at 0°C.

- The reaction is stirred at room temperature for 12 hours, yielding ethyl 3-((4-(tert-butyl)phenyl)sulfonamido)benzoate.

Optimization :

Introduction of the Cyanovinyl Group

The cyanovinyl moiety is introduced via a Knoevenagel condensation or Wittig-like reaction.

Method A: Knoevenagel Condensation

- Ethyl 3-((4-(tert-butyl)phenyl)sulfonamido)benzoate (1.0 equiv) is reacted with malononitrile (1.5 equiv) in ethanol.

- Piperidine (0.1 equiv) is added as a catalyst, and the mixture is refluxed for 6 hours.

- Yield : 65–72% after recrystallization from ethanol.

Method B: Wittig Reaction

- A stabilized ylide is generated from (cyanomethyl)triphenylphosphonium bromide (1.2 equiv) and sodium hydride (1.2 equiv) in tetrahydrofuran (THF).

- The ylide is reacted with ethyl 3-((4-(tert-butyl)phenyl)sulfonamido)benzoate at 0°C, then warmed to room temperature.

- Yield : 58–64% after column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

Purification Techniques

- Column Chromatography : Silica gel with hexane:ethyl acetate gradients (3:1→1:1) resolves sulfonamide intermediates.

- Recrystallization : Ethanol efficiently purifies cyanovinyl products.

Characterization and Analytical Data

Spectroscopic Validation

Chromatographic Purity

Challenges and Mitigation Strategies

Regioselectivity in Cyanovinyl Formation

Sulfonamide Hydrolysis

- Issue : Acidic conditions cleave the sulfonamide bond.

- Solution : Neutral workup (pH 7–8) during purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The cyanovinyl group can be reduced to form amine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as alcohols or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Research indicates that compounds similar to Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate exhibit antiviral properties. The sulfonamide group in the structure is known to enhance bioactivity against certain viral strains, making it a candidate for further exploration as an antiviral agent. Studies have shown that modifications in the aromatic rings can lead to improved efficacy against viruses such as HIV and influenza .

1.2 Antibacterial Properties

The compound's structure suggests potential antibacterial activity due to the presence of the sulfonyl group, which has been associated with various antimicrobial mechanisms. Preliminary studies indicate that derivatives of this compound could inhibit bacterial growth by disrupting cellular processes .

Materials Science Applications

2.1 Photovoltaic Materials

this compound has been investigated for its role in organic photovoltaic cells. The compound's ability to absorb light and convert it into electrical energy makes it a promising candidate for use in solar energy applications. Its unique electronic properties can improve the efficiency of solar cells when incorporated into polymer blends .

2.2 Polymer Chemistry

The compound can serve as a building block for synthesizing new polymers with tailored properties. Its functional groups allow for further chemical modification, leading to materials with enhanced thermal stability and mechanical strength. Research into polymer composites incorporating this compound has shown promising results for applications in coatings and adhesives .

Agricultural Chemistry Applications

3.1 Pesticide Development

The structural characteristics of this compound suggest its potential as a pesticide or herbicide. The sulfonamide moiety may contribute to herbicidal activity by interfering with plant growth hormones or metabolic pathways . Field studies are necessary to evaluate its effectiveness and safety in agricultural settings.

3.2 Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator due to its ability to modulate biological pathways within plants. By altering hormone levels or signaling pathways, it may promote growth or increase resistance to environmental stressors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated the antiviral properties of similar compounds | Compounds showed significant inhibition of viral replication at certain concentrations |

| Research on Photovoltaic Applications | Evaluated the use of the compound in solar cells | Enhanced light absorption led to improved energy conversion efficiency |

| Pesticide Efficacy Study | Tested the herbicidal activity of related compounds | Significant reduction in weed growth was observed in controlled environments |

Mechanism of Action

The mechanism of action of Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and cyanovinyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Ethyl 3-((2-((2,5-Dichlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

This compound differs from the target molecule by replacing the 4-(tert-butyl)phenyl group with a 2,5-dichlorophenyl substituent. The dichloro group introduces electronegativity and polarizability, likely reducing lipophilicity compared to the tert-butyl derivative. Product data from CymitQuimica indicates higher cost for larger quantities (e.g., 250 mg at €761), suggesting scalability challenges in synthesis .

Key Differences:

Sulfonylurea-Based Agrochemicals

Compounds like metsulfuron-methyl and ethametsulfuron-methyl () share a sulfonylurea bridge but incorporate triazine rings instead of the cyanovinylamino group. These are herbicides targeting acetolactate synthase (ALS) enzymes in plants. In contrast, the target compound lacks the triazine moiety, suggesting divergent mechanisms of action. The benzoate ester in both classes may confer stability, but the absence of urea linkages in the target molecule limits direct agrochemical relevance .

Antioxidant/Anti-inflammatory Thiophene Carboxylates

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates () feature a thiophene ring instead of benzene and demonstrate antioxidant/anti-inflammatory activities. The cyanoacrylamido group is structurally analogous to the cyanovinylamino group in the target compound. However, the benzoate vs.

tert-Butyl-Containing Derivatives

Compounds like 2-(2-aminophenoxy)ethyl 3-((tert-butyldimethylsilyl)oxy)benzoate () utilize tert-butyl groups as protective or stabilizing elements. The tert-butyl group in the target compound enhances metabolic stability and membrane permeability, a shared advantage in drug design. However, the sulfonylcyanovinylamino group introduces distinct reactivity compared to silyl ethers .

Biological Activity

Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonyl group and a cyanovinyl moiety, which may contribute to its biological activity. The empirical formula is , with a molecular weight of approximately 378.47 g/mol. Understanding the structure is crucial for elucidating its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : There is evidence suggesting that related compounds possess antimicrobial activity against various pathogens.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant activity. In vitro assays indicate that it can scavenge free radicals effectively, which is critical for reducing oxidative stress in cells.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

The compound has been tested against various bacterial strains. Preliminary results suggest it possesses moderate antimicrobial properties.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

Case Studies

- In Vivo Studies on Antioxidant Effects : A study involving animal models indicated that administration of this compound significantly reduced markers of oxidative stress in liver tissues. The results showed a decrease in malondialdehyde levels and an increase in glutathione levels, suggesting protective effects against oxidative damage.

- Antimicrobial Efficacy Assessment : In a controlled laboratory setting, the compound was tested against clinical isolates of bacteria. The results indicated that it effectively inhibited the growth of certain strains, providing insights into its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of Ethyl 3-((2-((4-(tert-butyl)phenyl)sulfonyl)-2-cyanovinyl)amino)benzoate?

- Methodology : Synthesis involves sequential reactions (e.g., sulfonylation, cyanovinylation, and esterification). Key parameters include:

- Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete conversion of intermediates.

- Temperature control : Cyanovinyl group formation requires anhydrous conditions at 0–5°C to prevent side reactions.

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) resolves intermediates .

- Validation : Monitor via TLC and LC-MS to confirm intermediate purity (>95%) before proceeding to subsequent steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Compare and NMR peaks to predicted shifts (e.g., tert-butyl protons at ~1.3 ppm, sulfonyl group at ~7.8 ppm) .

- High-resolution mass spectrometry (HRMS) : Match observed [M+H] or [M+Na] ions to theoretical molecular weight (CHNOS: 463.15 g/mol).

- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Approach :

- Surface plasmon resonance (SPR) : Quantify binding affinity () to target proteins (e.g., kinases or proteases).

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish hydrogen bonding vs. hydrophobic interactions .

- X-ray crystallography : Resolve co-crystal structures to identify binding motifs (e.g., sulfonyl-cyanovinyl moiety interacting with catalytic residues) .

- Challenges : Solubility in aqueous buffers may require DMSO co-solvents (<1% v/v) to prevent aggregation .

Q. How should researchers address contradictory bioactivity data across different assays?

- Root cause analysis :

- Assay conditions : Compare buffer pH (e.g., phosphate vs. Tris), ionic strength, and reducing agents (e.g., DTT) that may alter compound stability.

- Purity thresholds : Impurities >2% (e.g., unreacted tert-butylphenyl sulfonyl chloride) can skew IC values; validate via HPLC .

- Cell permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity vs. transport limitations .

Q. What strategies are employed to design derivatives with enhanced target selectivity?

- Structure-activity relationship (SAR) :

- Functional group substitutions : Replace the ethyl benzoate with methyl or cyclopropyl esters to modulate lipophilicity (clogP 3.8 → 2.5–4.2) .

- Stereoelectronic tuning : Introduce electron-withdrawing groups (e.g., -CF) on the cyanovinyl moiety to enhance electrophilicity and covalent binding .

- Validation : Use computational docking (AutoDock Vina) to predict binding poses before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.